Liensinine, a bioactive alkaloid derived from the embryos of Nelumbo nucifera Gaertn, has been the subject of various studies due to its potential therapeutic effects, particularly in the field of oncology. Research has demonstrated that liensinine exhibits significant anti-cancer properties across a range of malignancies, including osteosarcoma, hepatocellular carcinoma, breast cancer, gallbladder cancer, non-small-cell lung cancer, and gastric cancer. Additionally, liensinine has shown promise in the management of vascular inflammation and hypertension, indicating its versatility as a potential therapeutic agent.
Liensinine's ability to induce apoptosis and cell cycle arrest makes it a promising candidate for cancer treatment. Its application has been studied in various cancer types, including osteosarcoma1, hepatocellular carcinoma2, breast cancer3, gallbladder cancer4, non-small-cell lung cancer5, and gastric cancer8. In breast cancer, liensinine has also been shown to inhibit cancer cell-mediated bone destruction, suggesting its potential in treating bone metastasis9.
The anti-inflammatory and antioxidative properties of liensinine may contribute to cardiovascular health by preventing vascular inflammation and attenuating inflammatory mediators in macrophage cells6. Its hypotensive action, as demonstrated in studies, indicates its potential use in managing hypertension7.
Liensinine's role in inhibiting autophagy/mitophagy can sensitize cancer cells to chemotherapy, as seen in breast cancer cells treated with chemotherapeutic agents3. This suggests that liensinine could be developed as an adjuvant therapy to enhance the efficacy of existing chemotherapy treatments.
Liensinine perchlorate is a natural alkaloid derived from the lotus plant, specifically from the species Nelumbo nucifera. This compound has garnered attention in scientific research due to its potential therapeutic properties, particularly in the context of cancer treatment. Liensinine perchlorate is classified as an alkaloid and exhibits various biological activities, including anti-cancer effects.
Liensinine perchlorate is primarily sourced from the seeds and other parts of the lotus plant. It belongs to a class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures and diverse pharmacological effects. The specific classification of liensinine perchlorate places it within the broader category of natural products that exhibit significant biological activity.
The synthesis of liensinine perchlorate involves several steps that typically include extraction and purification from natural sources. The process begins with the collection of lotus seeds, which are then dried and ground into a powder. The powdered material undergoes reflux extraction with a solvent, commonly 95% alcohol, to isolate the desired alkaloids. Following extraction, techniques such as rotary evaporation and chromatography are employed to purify the compound.
These methods yield a concentrated solution from which liensinine perchlorate can be crystallized and isolated.
The molecular structure of liensinine perchlorate can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula reveals the arrangement of these atoms and highlights functional groups that contribute to its biological activity.
The structure typically features a complex arrangement that includes a bicyclic system characteristic of many alkaloids.
Liensinine perchlorate participates in various chemical reactions that can affect its stability and reactivity. One notable reaction involves its interaction with biological systems where it may undergo metabolic transformations.
These reactions are crucial for understanding how liensinine perchlorate behaves in biological systems and its potential therapeutic mechanisms.
Liensinine perchlorate exhibits anti-cancer properties through several mechanisms. Research indicates that it induces apoptosis (programmed cell death) in cancer cells while sparing normal cells. It also disrupts mitochondrial function, leading to cell cycle arrest and inhibition of tumor growth.
These mechanisms highlight its potential as a therapeutic agent against colorectal cancer and possibly other malignancies.
Liensinine perchlorate possesses distinct physical and chemical properties that influence its behavior in biological systems.
Understanding these properties is essential for developing effective formulations for therapeutic use.
Liensinine perchlorate has significant scientific applications, particularly in cancer research. Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for developing novel anti-cancer therapies. Additionally, ongoing research explores its potential protective effects against oxidative stress and cellular damage in various contexts.
Liensinine Perchlorate (CAS No. 2385-63-9) is a bisbenzylisoquinoline alkaloid salt derived from Nelumbo nucifera Gaertn (sacred lotus). Its chemical formula is C₃₇H₄₂N₂O₆·HClO₄, with a molecular weight of 711.2 g/mol. Structurally, it features two chiral centers (R-configuration), two tetrahydroisoquinoline units linked by aryl ether bonds, and a perchlorate counterion enhancing its stability and solubility [1] [4] [7]. Key functional groups include methoxy substituents, phenolic hydroxyl groups, and tertiary amine moieties that facilitate interactions with biological targets. The perchlorate salt form significantly improves its aqueous solubility compared to the freebase alkaloid, a critical factor for pharmacological applications [1] [6].
Table 1: Structural Attributes of Liensinine Perchlorate
Property | Description |
---|---|
Empirical Formula | C₃₇H₄₂N₂O₆·HClO₄ |
Molecular Weight | 711.2 g/mol |
Chiral Centers | 2 (R-configuration) |
Key Functional Groups | Methoxy groups, phenolic hydroxyls, tertiary amines |
Solubility Profile | Soluble in DMSO (100 mg/mL), ethanol; limited solubility in aqueous buffers |
Crystallographic Properties | White to off-white solid; melting point 210–212°C |
Stability | Stable at -20°C (dark, anhydrous conditions) |
The practice of alkaloid salification dates back centuries in traditional medicine systems. Plants like Nelumbo nucifera (historically termed "Lian Zi Xin" in Chinese medicine) were processed to isolate alkaloid-rich fractions for treating hypertension, fever, and nervous disorders [2] [8]. Traditional extraction methods involved acid-base fractionation, where crude alkaloid extracts were treated with mineral acids (e.g., HCl) to form crystalline salts like perchlorates or hydrochlorides. This process enhanced compound stability, reduced bitterness, and improved bioavailability [2]. Liensinine was first isolated in 1962 by Chao et al., and its perchlorate derivative became pivotal in modern pharmacological studies due to superior purification outcomes compared to non-salt forms [2] [6]. The evolution from traditional preparations (e.g., decoctions of lotus plumule) to purified salts exemplifies early "drug optimization" in ethnopharmacology.
Isoquinoline alkaloids represent one of the largest classes of plant-derived bioactive compounds, renowned for multi-target mechanisms against complex diseases. As bisbenzylisoquinoline alkaloids, liensinine and its analogs exhibit broad therapeutic effects due to their structural capacity to intercalate into DNA, inhibit enzymes, and modulate epigenetic pathways [3] [9] [10]. Key pharmacological activities include:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9